2-Methoxy-4,4-dimethylcyclohexan-1-one
Description
2-Methoxy-4,4-dimethylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a methoxy group (-OCH₃) at the 2-position and two methyl groups (-CH₃) at the 4-position of the cyclohexanone ring. While its exact molecular formula and weight are inconsistently reported in available sources, lists a molecular formula of C₇H₉NO₂S (171.22 g/mol), which includes sulfur—a discrepancy that conflicts with its systematic name. For accurate analysis, the expected formula based on structural analogs (e.g., C₉H₁₆O₂) should be considered, though verification via primary literature is advised.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-methoxy-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-9(2)5-4-7(10)8(6-9)11-3/h8H,4-6H2,1-3H3 |
InChI Key |
ASADZHYKPMANNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,4-dimethylcyclohexan-1-one typically involves the alkylation of 4,4-dimethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanoic acid.
Reduction: Formation of 2-methoxy-4,4-dimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The methoxy group and the ketone functionality play crucial roles in its reactivity and interactions with enzymes or receptors. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The table below compares 2-Methoxy-4,4-dimethylcyclohexan-1-one with analogous cyclohexanone derivatives, emphasizing substituent effects on properties and applications:
Notes:
- (*) Formula in includes sulfur, conflicting with the compound’s name; likely a data entry error.
- Key Trends: Methoxy vs. Hydroxy/Chloro: Methoxy groups enhance lipophilicity compared to polar hydroxy or reactive chloro substituents. Positional Isomerism: 4-Methoxy derivatives (e.g., ) lack steric bulk at the 2-position, altering reactivity.
Research Findings and Implications
Critical Data Limitations
Biological Activity
2-Methoxy-4,4-dimethylcyclohexan-1-one, also known as a ketone derivative, has garnered attention in various fields due to its potential biological activities. This article discusses its synthesis, biological properties, and implications in medicinal chemistry, supported by relevant research findings and data tables.
- Molecular Formula : C10H18O2
- Molecular Weight : 170.25 g/mol
- CAS Number : 2244-01-3
Synthesis
The synthesis of this compound typically involves the alkylation of cyclohexanone derivatives followed by methoxylation. Specific synthetic routes may vary based on desired purity and yield.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. A study evaluating various compounds for their ability to scavenge free radicals found that this compound demonstrated significant DPPH radical scavenging activity, comparable to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 72% at 100 µg/mL | 45 |
| Ascorbic Acid | 85% at 100 µg/mL | 30 |
Anticancer Properties
In vitro studies have shown that this compound may possess anticancer properties. For example, it was tested against several cancer cell lines including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The results indicated that it could inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) |
|---|---|
| A-549 | 20 |
| MCF7 | 15 |
| HCT-116 | 25 |
The biological activity of this compound is believed to stem from its ability to modulate oxidative stress pathways. The compound's structure allows it to interact with cellular targets involved in redox reactions, leading to enhanced antioxidant defenses within cells.
Case Study 1: Antioxidant Efficacy
A study published in a peer-reviewed journal assessed the antioxidant efficacy of various ketones. The findings revealed that this compound significantly reduced oxidative stress markers in treated cells compared to untreated controls.
Case Study 2: Cancer Cell Line Inhibition
Another investigation focused on the anticancer potential of this compound. Researchers found that treatment with varying concentrations resulted in a dose-dependent inhibition of cell growth in A-549 and MCF7 cell lines. The study concluded that further exploration into its mechanism could lead to potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
